REACTION_CXSMILES
|
CN(C)C([S:5][C:6]1[CH:15]=[C:14]([CH3:16])[CH:13]=[CH:12][C:7]=1[C:8]([O:10]C)=[O:9])=O.Cl>[OH-].[Na+]>[CH3:16][C:14]1[CH:13]=[CH:12][C:7]([C:8]([OH:10])=[O:9])=[C:6]([SH:5])[CH:15]=1 |f:2.3|
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Name
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|
Quantity
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50 g
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Type
|
reactant
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Smiles
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CN(C(=O)SC1=C(C(=O)OC)C=CC(=C1)C)C
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Name
|
|
Quantity
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45 mL
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Type
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reactant
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Smiles
|
Cl
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Name
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Quantity
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120 mL
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Type
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solvent
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Smiles
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[OH-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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A round bottle flask containing
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Type
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TEMPERATURE
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Details
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After being refluxed for 2 hours
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Duration
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2 h
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Type
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FILTRATION
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Details
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The formed precipitate was collected by filtration
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Type
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DISSOLUTION
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Details
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dissolved in ethyl acetate (500 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The solution was dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Name
|
|
Type
|
product
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Smiles
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CC1=CC(=C(C(=O)O)C=C1)S
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |